molecular formula C23H23F2N5O B10915994 3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine

3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10915994
M. Wt: 423.5 g/mol
InChI Key: SLVVESXSWYGWBV-UHFFFAOYSA-N
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Description

“3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine” is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine” typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, introduction of the cyclopropyl and difluoromethyl groups, and the attachment of the 1-ethyl-5-methyl-1H-pyrazol-4-yl and 4-methoxyphenyl substituents. Common reagents and conditions used in these steps include:

  • Cyclization reactions to form the pyrazolo[3,4-b]pyridine core.
  • Halogenation and subsequent substitution reactions to introduce the difluoromethyl group.
  • Cross-coupling reactions to attach the cyclopropyl and other substituents.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolo[3,4-b]pyridines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of “3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridines with different substituents. Examples include:

  • 3-cyclopropyl-4-(trifluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine
  • 3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine

Uniqueness

The uniqueness of “3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine” lies in its specific combination of substituents, which can confer unique biological activities and chemical properties.

Properties

Molecular Formula

C23H23F2N5O

Molecular Weight

423.5 g/mol

IUPAC Name

3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)-1-(4-methoxyphenyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C23H23F2N5O/c1-4-29-13(2)18(12-26-29)19-11-17(22(24)25)20-21(14-5-6-14)28-30(23(20)27-19)15-7-9-16(31-3)10-8-15/h7-12,14,22H,4-6H2,1-3H3

InChI Key

SLVVESXSWYGWBV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=NC3=C(C(=C2)C(F)F)C(=NN3C4=CC=C(C=C4)OC)C5CC5)C

Origin of Product

United States

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